molecular formula C12H18N2O2 B14912131 2-((2-Methoxybenzyl)(methyl)amino)propanamide

2-((2-Methoxybenzyl)(methyl)amino)propanamide

Cat. No.: B14912131
M. Wt: 222.28 g/mol
InChI Key: FADDOLNIEDYARH-UHFFFAOYSA-N
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Description

2-((2-Methoxybenzyl)(methyl)amino)propanamide is an organic compound with the molecular formula C12H18N2O2 It is characterized by the presence of a methoxybenzyl group attached to a methylamino-propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Methoxybenzyl)(methyl)amino)propanamide typically involves the reaction of 2-methoxybenzylamine with methyl acrylate under controlled conditions. The reaction proceeds through a nucleophilic addition mechanism, followed by amide bond formation. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. the process is optimized for higher yields and purity. This may include the use of continuous flow reactors, automated systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-((2-Methoxybenzyl)(methyl)amino)propanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions may involve reagents such as sodium hydride (NaH) and alkyl halides.

Major Products Formed

    Oxidation: Formation of 2-((2-Hydroxybenzyl)(methyl)amino)propanamide.

    Reduction: Formation of 2-((2-Methoxybenzyl)(methyl)amino)propanamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-((2-Methoxybenzyl)(methyl)amino)propanamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-((2-Methoxybenzyl)(methyl)amino)propanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxybenzyl group may enhance its binding affinity to these targets, while the amide group facilitates its stability and bioavailability. The compound may modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-((2-Hydroxybenzyl)(methyl)amino)propanamide
  • 2-((2-Methoxyphenyl)(methyl)amino)propanamide
  • 2-((2-Methoxybenzyl)(ethyl)amino)propanamide

Uniqueness

2-((2-Methoxybenzyl)(methyl)amino)propanamide is unique due to the presence of the methoxybenzyl group, which imparts specific chemical and biological properties

Properties

Molecular Formula

C12H18N2O2

Molecular Weight

222.28 g/mol

IUPAC Name

2-[(2-methoxyphenyl)methyl-methylamino]propanamide

InChI

InChI=1S/C12H18N2O2/c1-9(12(13)15)14(2)8-10-6-4-5-7-11(10)16-3/h4-7,9H,8H2,1-3H3,(H2,13,15)

InChI Key

FADDOLNIEDYARH-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)N)N(C)CC1=CC=CC=C1OC

Origin of Product

United States

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